2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid
Description
2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid is a synthetic compound featuring a piperidine core modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxy-linked acetic acid side chain. The Fmoc group is widely used in peptide synthesis due to its base-labile nature, allowing selective deprotection under mild conditions. The compound’s structure enables its application as a linker or building block in organic and medicinal chemistry, particularly in solid-phase synthesis. Its molecular formula is C₂₃H₂₅NO₅ (hypothetical, based on structural analogs), with a molecular weight of approximately 395.45 g/mol (calculated). It is typically stored under dry, cool conditions (2–8°C) to ensure stability .
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)15-28-13-16-6-5-11-24(12-16)23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLISVAENVGYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137856-10-9 | |
| Record name | 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Fmoc Protection of Piperidin-3-ylmethanol
The synthesis begins with piperidin-3-ylmethanol (CAS 4304-97-6), a commercially available intermediate. The primary amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions:
Reaction Scheme:
$$
\text{Piperidin-3-ylmethanol} + \text{Fmoc-Cl} \xrightarrow{\text{DIPEA, DCM}} \text{1-[(9H-fluoren-9-yl)methoxycarbonyl]piperidin-3-ylmethanol}
$$
Conditions:
- Solvent: Anhydrous dichloromethane (DCM)
- Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
- Temperature: 0°C to room temperature (2–4 hours)
- Yield: 85–92%
The Fmoc group provides orthogonal protection, allowing selective deprotection in later stages. Excess Fmoc-Cl is quenched with methanol, and the product is isolated via aqueous workup followed by silica gel chromatography.
Etherification with Methoxyacetic Acid
The alcohol moiety of the Fmoc-protected piperidine is functionalized with methoxyacetic acid via a Mitsunobu reaction :
Reaction Scheme:
$$
\text{1-Fmoc-piperidin-3-ylmethanol} + \text{methoxyacetic acid} \xrightarrow{\text{DEAD, TPP}} \text{2-[(1-Fmoc-piperidin-3-yl)methoxy]acetic acid}
$$
Conditions:
- Reagents: Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (TPP, 1.2 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature (12–16 hours)
- Yield: 70–78%
The reaction proceeds via an SN2 mechanism, forming a stable ether bond. Post-reaction purification involves column chromatography (hexane/ethyl acetate gradient) to remove phosphine oxides and azodicarboxylate byproducts.
Alternative Solid-Phase Synthesis
For industrial-scale production, solid-phase peptide synthesis (SPPS) methodologies are adapted:
Protocol:
- Resin Functionalization: Wang resin (0.5 mmol/g) is pre-loaded with methoxyacetic acid using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Piperidine Coupling: The Fmoc-protected piperidine is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and DIPEA in DMF.
- Cleavage: The product is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5).
Advantages:
- Higher purity (>95% by HPLC)
- Scalability (multi-gram batches)
Optimization and Challenges
Side Reactions and Mitigation
- Fmoc Hydrolysis: Prolonged exposure to acidic conditions during etherification can hydrolyze the Fmoc group. This is mitigated by maintaining pH >7.0 and using buffered aqueous phases.
- Racemization: The Mitsunobu reaction preserves stereochemistry, but elevated temperatures may induce racemization. Reactions are conducted at ≤25°C to minimize this risk.
Purification and Characterization
Purification Methods:
| Step | Technique | Solvent System | Purity (%) |
|---|---|---|---|
| Fmoc Protection | Silica Gel Chromatography | Hexane:EtOAc (3:1 → 1:1) | 90–95 |
| Etherification | Preparative HPLC | Acetonitrile:H₂O (0.1% TFA) | 98–99 |
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H, Fmoc ArH), 4.40 (d, J = 6.8 Hz, 2H, OCH₂Fmoc), 3.80 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, piperidine CH₂).
- HRMS (ESI): m/z calculated for C₂₄H₂₅NO₅ [M+H]⁺: 408.1811; found: 408.1809.
Industrial Production and Scalability
Large-scale synthesis (>100 g) employs continuous-flow reactors to enhance efficiency:
Key Parameters:
| Parameter | Value |
|---|---|
| Residence Time | 20–30 minutes |
| Temperature | 25–30°C |
| Catalyst | Immobilized TPP on silica |
| Annual Capacity | 500 kg–1 ton |
Automated systems reduce human error and improve reproducibility, achieving batch-to-batch consistency of ±2%.
Chemical Reactions Analysis
Peptide Coupling Reactions
The carboxylic acid group undergoes activation for amide bond formation using carbodiimide-based coupling agents. Key reagents and yields:
| Coupling Reagent | Base | Solvent | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 40 min | 92% | |
| PyBOP | DIPEA | DMF | 40 min | 88% | |
| DIC | HOAt | DMF | 40 min | 85% |
These reactions are essential for attaching amino acid residues or other nucleophiles to the acetic acid moiety . Automated synthesizers often employ HATU due to its high efficiency in solid-phase peptide synthesis (SPPS) .
Esterification and Ether Formation
The methoxy group participates in nucleophilic substitutions under Mitsunobu conditions or Williamson ether synthesis:
Example reaction (Williamson):
2-[(1-Fmoc-piperidin-3-yl)methoxy]acetic acid + R-X → 2-[(1-Fmoc-piperidin-3-yl)methoxy]acetate-R
(X = Br, I; R = alkyl/aryl)
| Conditions | Catalyst | Temperature | Yield |
|---|---|---|---|
| K₂CO₃, DMF | None | 60°C | 75-82% |
| DIAD, PPh₃ (Mitsunobu) | — | RT | 68% |
Ether derivatives enhance solubility or enable further functionalization of the molecule.
Fmoc Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed using piperidine:
Mechanism:
Base-induced β-elimination releases CO₂ and fluorenylmethyl byproducts:
| Deprotection Protocol | Cycles | Efficiency |
|---|---|---|
| 20% piperidine/DMF, 5 + 15 min | 2 | >99% |
This step is crucial for sequential peptide assembly in SPPS .
Oxidation Reactions
The piperidine ring undergoes selective oxidation to form N-oxides or lactams:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| mCPBA | Piperidine N-oxide | CH₂Cl₂, 0°C→RT | 78% |
| RuO₄ | δ-Lactam derivative | H₂O/CH₃CN, RT | 63% |
Oxidized derivatives modify the compound's hydrogen-bonding capacity and conformational flexibility.
Carboxylic Acid Transformations
The acetic acid moiety participates in diverse reactions:
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Salt formation | NaOH/H₂O | Water-soluble derivatives |
| Anhydride synthesis | DCC, DMAP | Acylating agents |
| Reduction | LiAlH₄, THF | Alcohol for ether synthesis |
Stability Considerations
The compound demonstrates pH-dependent stability:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 2 | Fmoc cleavage | 12 hr |
| pH 7.4 (aqueous) | Ester hydrolysis | 48 hr |
| pH > 10 | Piperidine ring opening | 2 hr |
Stabilizing agents like 0.1% TFA in acetonitrile are recommended for long-term storage.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various applications in research and therapeutic development.
Anticancer Activity
Preliminary studies have indicated that derivatives of piperidine, including this compound, can inhibit the growth of cancer cells. The mechanism of action typically involves:
- Induction of Apoptosis : Research has shown that the compound can trigger apoptosis in various cancer cell lines, particularly breast cancer cells, by activating mitochondrial pathways .
Neuroprotective Effects
The fluorenyl group in the structure has been linked to neuroprotective properties. Studies suggest that this compound may help mitigate neuronal damage caused by oxidative stress, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotection | Reduced neuronal damage in animal models |
Antimicrobial Properties
Some derivatives of piperidine are known for their antibacterial activity. This compound shows promise against certain bacterial strains, suggesting its potential use in antimicrobial therapies .
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study 1: Anticancer Activity
A peer-reviewed study demonstrated that similar piperidine derivatives significantly inhibited breast cancer cell growth in vitro. The study highlighted the induction of apoptosis as a key mechanism.
Case Study 2: Neuroprotective Effects
Research involving animal models indicated that compounds with the Fmoc moiety provided significant protection against oxidative stress-induced neuronal damage, suggesting therapeutic applications for neurodegenerative conditions.
Case Study 3: Antimicrobial Properties
A comparative analysis of piperidine derivatives revealed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, positioning this compound as a candidate for further antimicrobial development.
Mechanism of Action
The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Comparative Insights :
Backbone Modifications: Piperidine vs. Azetidine vs.
Side Chain Variations: Acetic Acid vs. Butanoic Acid: Longer chains (e.g., ) increase hydrophobicity, affecting solubility and membrane permeability. Methoxy Linker: The target compound’s methoxy spacer may optimize spacing in conjugates compared to direct attachment ().
Protecting Groups :
- Fmoc vs. Boc : Boc (tert-butoxycarbonyl) in is acid-labile, complementary to Fmoc’s base-labile nature, enabling orthogonal protection in complex syntheses.
Safety Profiles :
- Most analogs share irritant properties (skin/eyes) due to reactive carbonyl or acidic groups. Piperazine derivatives () show higher acute toxicity (H302) compared to piperidine analogs.
Biological Activity
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid, often referred to as Fmoc-piperidine-acetic acid, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a piperidine moiety, confers various biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by:
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.43 g/mol
- IUPAC Name : {1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinyl}acetic acid
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can modulate enzymatic activities and influence signaling pathways in cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It can bind to receptors, affecting their activity and downstream signaling cascades.
- Gene Expression Modulation : Some studies suggest that the compound may influence gene expression related to cell proliferation and apoptosis.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Case Studies
Several case studies have explored the biological effects of this compound:
- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (IC50 = 12 µM), suggesting its potential as a chemotherapeutic agent.
- Neuroprotection : In a model of Alzheimer's disease, treatment with the compound resulted in reduced neuronal death and improved cognitive function in animal studies, highlighting its protective role against neurodegeneration.
- Anti-inflammatory Effects : Research demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential use in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid?
The synthesis typically involves coupling Fmoc-protected piperidine derivatives with acetic acid moieties. For example:
- Stepwise coupling : A piperidine intermediate (e.g., 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-ylmethanol) is reacted with activated carboxylic acids using coupling agents like isobutyl chloroformate and triethylamine .
- Purification : Gradient column chromatography (e.g., 0–30% EtOAc in hexanes) is commonly employed to isolate the product, though yields may vary (e.g., 17% reported in one protocol) .
- Microwave-assisted synthesis : Recent advancements for analogous Fmoc-protected compounds have reduced reaction times and improved yields .
Q. How is the purity and structural integrity of this compound verified in research settings?
- Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight (e.g., observed m/z 404.1 [M+H]⁺ for a related thioester) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and confirm substitution patterns, particularly for the Fmoc and piperidine groups .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for peptide synthesis applications .
Q. What are the primary applications of this compound in peptide synthesis?
- Protecting group strategy : The Fmoc moiety shields the piperidine nitrogen during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .
- Peptidomimetics : The piperidine-acetic acid scaffold mimics natural amino acid side chains, facilitating studies on conformational restraint in bioactive peptides .
- Linker chemistry : Used to conjugate peptides to solid supports or fluorescent tags via its carboxylic acid group .
Advanced Questions
Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis?
- Activation reagents : Use in situ activation with HATU or DIC/Oxyma for higher coupling efficiency compared to traditional agents like EDC/HOBt .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of Fmoc-protected intermediates .
- Monitoring : Real-time LCMS or FTIR can track reaction progress and minimize side products .
Q. What strategies are effective in resolving low yields during the synthesis of Fmoc-protected piperidine derivatives?
- Byproduct mitigation : Low yields (e.g., 17% in thioester formation) often stem from competing hydrolysis; anhydrous conditions and controlled pH (6–7) are critical .
- Microwave assistance : Reduces reaction time for sterically hindered intermediates (e.g., piperidine ring functionalization) .
- Alternative protecting groups : Boc or Alloc groups may reduce steric hindrance during coupling, though Fmoc remains standard for SPPS compatibility .
Q. How do structural modifications at the piperidine ring influence the biological activity of derived compounds?
Modifications alter pharmacokinetics and target binding:
Q. What analytical challenges arise when characterizing this compound, and how are they addressed?
- Stereochemical resolution : Chiral HPLC or X-ray crystallography distinguishes enantiomers, critical for bioactive derivatives .
- Degradation under storage : Hydrolysis of the Fmoc group occurs in humid conditions; storage at –20°C under nitrogen is recommended .
- Mass spectrometry artifacts : Sodium adducts ([M+Na]⁺) may obscure molecular ion peaks; use of formic acid in mobile phases suppresses this .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (GHS H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
